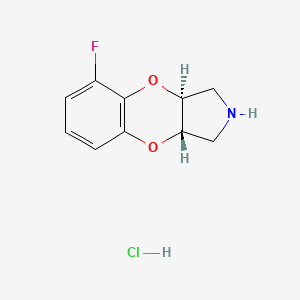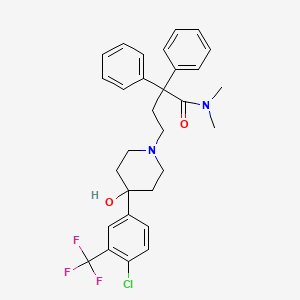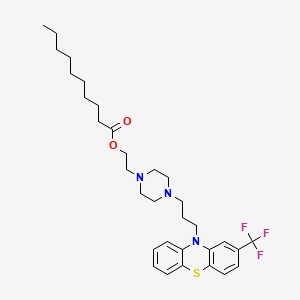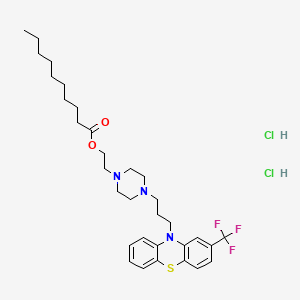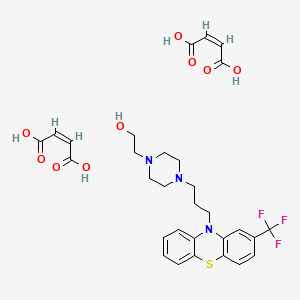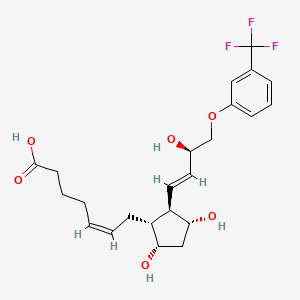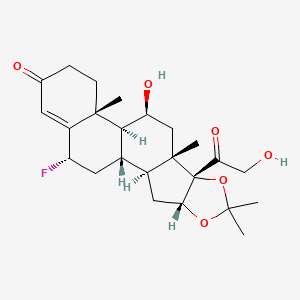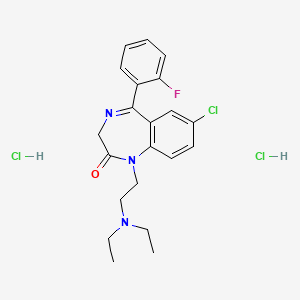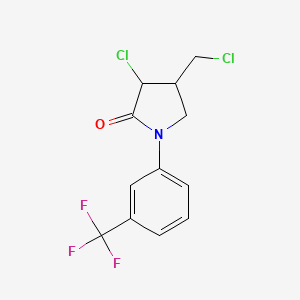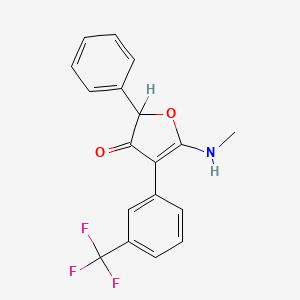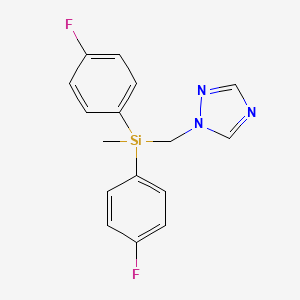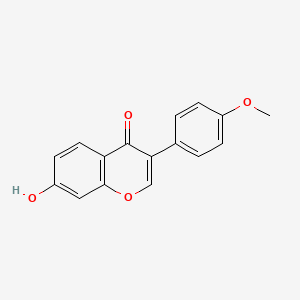
Formononétine
Vue d'ensemble
Description
La formononétine est une isoflavone O-méthylée, un type de composé organique naturel. Elle se retrouve principalement dans les légumineuses et les herbes telles que le trèfle rouge (Trifolium pratense), les haricots verts, les haricots de Lima et le soja. La this compound est connue pour ses propriétés phytoestrogéniques, ce qui signifie qu'elle peut imiter les effets des œstrogènes dans l'organisme. Ce composé a suscité un intérêt considérable en raison de ses avantages thérapeutiques potentiels, notamment ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses .
Applications De Recherche Scientifique
Formononetin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Studied for its role in modulating cellular signaling pathways and gene expression.
Medicine: Investigated for its potential therapeutic effects against cancer, cardiovascular diseases, and neurodegenerative disorders. Formononetin has shown promise in promoting apoptosis (programmed cell death) in cancer cells and reducing inflammation.
Industry: Utilized in the development of dietary supplements and functional foods due to its health benefits .
Mécanisme D'action
Formononetin is a secondary metabolite of flavonoids abundant in legumes and graminaceous plants such as Astragalus mongholicus Bunge and Avena sativa L . It has been found to have profound anti-inflammatory and antioxidant potential .
Target of Action
Formononetin’s primary targets include various transcription factors and growth-factor-mediated oncogenic pathways . It also targets the low-density lipoprotein receptor-associated protein 1 (LRP1) and receptors for advanced glycation-end products (RAGE)/nuclear transcription factor-κB (NF-κB) inflammatory pathway .
Mode of Action
Formononetin interacts with its targets to modulate numerous signaling pathways. It induces cell apoptosis through the intrinsic pathway involving Bax, Bcl-2, and caspase-3 proteins . It also causes cell cycle arrest by regulating mediators like cyclin A, cyclin B1, and cyclin D1 . Furthermore, it suppresses cell proliferation through the activation of signal transducer and activator of transcription (STAT), phosphatidylinositol 3-kinase/protein kinase-B (PI3K/AKT), and mitogen-activated protein kinase (MAPK) signaling pathways . It inhibits cell invasion by regulating growth factors vascular endothelial growth factor (VEGF) and Fibroblast growth factor 2 (FGF2), and matrix metalloproteinase (MMP)-2 and MMP-9 proteins .
Biochemical Pathways
Formononetin affects several biochemical pathways. It stimulates the activation of the Nrf2 pathway, producing the majority of cytoprotective proteins . These processes regulate the transcription of antioxidant genes (such as SOD and GSH-Px) through a series of biochemical cascades, thereby alleviating neuroinflammation and playing a neuroprotective role .
Pharmacokinetics
It’s known that these properties are key characteristics for evaluating whether small-molecule drugs can be used as new drugs .
Result of Action
Formononetin’s action results in molecular and cellular effects such as anti-inflammation, antioxidation, and anticancer effects . It has shown potential in the prevention and treatment of cancers, neurological diseases, fibrotic diseases, allergic diseases, metabolic diseases, cardiovascular diseases, gastrointestinal diseases, and autoimmune diseases .
Action Environment
The action, efficacy, and stability of Formononetin can be influenced by various environmental factors. It’s worth noting that the traditional application of botanical drugs and their active ingredients, including Formononetin, has been a top priority when researchers tap into modern medicine .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Formononetin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, formononetin modulates signaling pathways by interacting with proteins such as Bax, Bcl-2, and caspase-3, which are involved in apoptosis. It also affects cell cycle regulators like cyclin A, cyclin B1, and cyclin D1 . Additionally, formononetin interacts with growth factors such as vascular endothelial growth factor (VEGF) and fibroblast growth factor 2 (FGF2), as well as matrix metalloproteinases (MMP-2 and MMP-9), thereby inhibiting cell invasion .
Cellular Effects
Formononetin exerts significant effects on various cell types and cellular processes. It induces apoptosis in cancer cells by activating intrinsic pathways involving Bax, Bcl-2, and caspase-3 proteins . Formononetin also causes cell cycle arrest by regulating mediators like cyclin A, cyclin B1, and cyclin D1 . Furthermore, it suppresses cell proliferation through the activation of signaling pathways such as the signal transducer and activator of transcription (STAT), phosphatidylinositol 3-kinase/protein kinase-B (PI3K/AKT), and mitogen-activated protein kinase (MAPK) pathways . These effects contribute to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, formononetin exerts its effects through various mechanisms. It binds to estrogen receptors, modulating gene expression and exerting estrogen-like activities . Formononetin also inhibits the activity of enzymes involved in signal transduction, such as topoisomerase I and II, and proteases . Additionally, it influences mitochondrial permeability and inhibits tumor-induced angiogenesis by regulating growth factors and matrix metalloproteinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of formononetin can change over time. Studies have shown that formononetin remains stable under various conditions, but its efficacy may decrease with prolonged exposure . Long-term studies have demonstrated that formononetin can induce sustained apoptosis and cell cycle arrest in cancer cells . At low concentrations, formononetin has been reported to stimulate cell proliferation in certain cell types .
Dosage Effects in Animal Models
The effects of formononetin vary with different dosages in animal models. At low doses, formononetin has been shown to reduce tumor growth and improve glucose tolerance and insulin sensitivity . At high doses, formononetin may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Formononetin is involved in several metabolic pathways. It undergoes various metabolic transformations, including hydroxylation, demethylation, and reduction reactions . These metabolic processes are facilitated by enzymes such as cytochrome P450 . Formononetin’s metabolites, including dihydroformononetin and equol, also exhibit biological activity and contribute to its overall effects .
Transport and Distribution
Formononetin is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters . Once inside the cell, formononetin can bind to proteins and accumulate in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Formononetin’s subcellular localization plays a crucial role in its activity and function. It can localize to the nucleus, where it modulates gene expression by binding to estrogen receptors . Formononetin can also accumulate in the mitochondria, influencing mitochondrial permeability and inducing apoptosis . Additionally, it may localize to the cytoplasm, where it interacts with various signaling molecules and enzymes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La formononétine peut être synthétisée par diverses réactions chimiques. Une méthode courante consiste à méthyler la daïdzéine, une autre isoflavone. La réaction utilise généralement l'iodure de méthyle (CH3I) comme agent méthylant en présence d'une base telle que le carbonate de potassium (K2CO3). La réaction est effectuée sous reflux pour obtenir la this compound.
Méthodes de production industrielle : Dans les milieux industriels, la this compound est souvent extraite de sources végétales. Le processus d'extraction implique l'utilisation de solvants tels que l'éthanol ou le méthanol pour isoler le composé des matières végétales. L'extrait est ensuite purifié à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) pour obtenir de la this compound de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions : La formononétine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour produire du this compound-3'-sulfonate, un dérivé hydrosoluble à biodisponibilité accrue.
Réduction : Les réactions de réduction peuvent convertir la this compound en ses dérivés dihydro correspondants.
Substitution : La this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe hydroxyle.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène (H2O2) ou permanganate de potassium (KMnO4) en milieu acide.
Réduction : Borohydrure de sodium (NaBH4) ou hydrure de lithium et d'aluminium (LiAlH4) dans des solvants anhydres.
Substitution : Halogénures d'alkyle (par exemple, iodure de méthyle) en présence d'une base comme le carbonate de potassium.
Principaux produits :
Oxydation : this compound-3'-sulfonate.
Réduction : Dihydrothis compound.
Substitution : Dérivés méthylés de la this compound
4. Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique :
Chimie : Utilisée comme précurseur dans la synthèse de divers composés bioactifs.
Biologie : Etudiée pour son rôle dans la modulation des voies de signalisation cellulaire et de l'expression génétique.
Médecine : Enquête sur ses effets thérapeutiques potentiels contre le cancer, les maladies cardiovasculaires et les maladies neurodégénératives. La this compound s'est montrée prometteuse pour favoriser l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses et réduire l'inflammation.
Industrie : Utilisée dans le développement de compléments alimentaires et d'aliments fonctionnels en raison de ses avantages pour la santé .
5. Mécanisme d'action
La this compound exerce ses effets par le biais de multiples mécanismes :
Modulation des récepteurs des œstrogènes : La this compound se lie aux récepteurs des œstrogènes, imitant les effets des œstrogènes et modulant l'expression des gènes sensibles aux œstrogènes.
Activité antioxydante : Elle capte les radicaux libres et réduit le stress oxydatif, protégeant les cellules des dommages.
Effets anti-inflammatoires : La this compound inhibe la production de cytokines et d'enzymes pro-inflammatoires, réduisant l'inflammation.
Propriétés anticancéreuses : Elle induit l'apoptose dans les cellules cancéreuses en activant les voies apoptotiques intrinsèques et extrinsèques. .
Comparaison Avec Des Composés Similaires
La formononétine est souvent comparée à d'autres isoflavones telles que :
Daïdzéine : Les deux composés ont des structures similaires, mais la this compound possède un groupe méthoxy en position 4', ce qui améliore sa biodisponibilité et son activité œstrogénique.
Génistéine : Comme la this compound, la génistéine est connue pour ses propriétés anticancéreuses. La this compound a une affinité plus élevée pour les récepteurs des œstrogènes.
Biochanine A : Une autre isoflavone O-méthylée, la biochanine A partage de nombreuses activités biologiques avec la this compound, mais diffère par ses cibles moléculaires spécifiques et sa puissance
Les caractéristiques structurales uniques et les activités biologiques diverses de la this compound en font un composé d'un intérêt significatif dans divers domaines de la recherche et de l'industrie.
Propriétés
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)14-9-20-15-8-11(17)4-7-13(15)16(14)18/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQYGTCOTHHOMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022311 | |
| Record name | Formononetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Formononetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005808 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
485-72-3 | |
| Record name | Formononetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formononetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formononetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15335 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | formononetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formononetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-3-(4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORMONONETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295DQC67BJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Formononetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005808 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
256 - 258 °C | |
| Record name | Formononetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005808 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
